molecular formula C11H15NO4 B13227430 Benzyl 2-(aminooxy)-3-methoxypropanoate

Benzyl 2-(aminooxy)-3-methoxypropanoate

Cat. No.: B13227430
M. Wt: 225.24 g/mol
InChI Key: JBELOMJGEUAGFK-UHFFFAOYSA-N
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Description

Benzyl 2-(aminooxy)-3-methoxypropanoate is an organic compound that features a benzyl group attached to a 2-(aminooxy)-3-methoxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(aminooxy)-3-methoxypropanoate typically involves the reaction of benzyl alcohol with 2-(aminooxy)-3-methoxypropanoic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form benzyl alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-(aminooxy)-3-methoxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the development of enzyme inhibitors and probes for studying biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 2-(aminooxy)-3-methoxypropanoate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzymes that rely on carbonyl groups for their activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.

Comparison with Similar Compounds

  • Benzyl 2-(aminooxy)-3-hydroxypropanoate
  • Benzyl 2-(aminooxy)-3-ethoxypropanoate
  • Benzyl 2-(aminooxy)-3-methylpropanoate

Comparison: Benzyl 2-(aminooxy)-3-methoxypropanoate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s solubility in organic solvents and may affect its binding affinity to molecular targets compared to similar compounds with different substituents.

Biological Activity

Benzyl 2-(aminooxy)-3-methoxypropanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of an aminooxy group, which is known to enhance its reactivity and biological activity. The methoxy and benzyl substituents contribute to its lipophilicity, potentially influencing its interaction with biological membranes.

Anticonvulsant Activity

One of the most notable biological activities of this compound is its anticonvulsant properties. Research indicates that this compound exhibits significant anticonvulsant activity, particularly in models of epilepsy. In a study comparing various derivatives, it was found that this compound had an effective dose (ED50) lower than established anticonvulsants like phenytoin and valproate, suggesting superior efficacy in seizure control .

The proposed mechanism for the anticonvulsant activity involves modulation of neurotransmitter systems, particularly enhancing GABAergic transmission. This is crucial as GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system (CNS). The compound's ability to cross the blood-brain barrier effectively contributes to its pharmacological profile .

Antimicrobial Activity

In addition to its anticonvulsant effects, this compound has shown antimicrobial properties. Preliminary studies indicate activity against certain Gram-positive bacteria, although further research is needed to fully characterize its spectrum of activity and potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological efficacy of this compound. Variations in substituents on the benzene ring and modifications to the aminooxy group can significantly impact both potency and selectivity for target receptors. For instance, compounds with electron-donating groups on the aromatic ring tend to exhibit enhanced activity compared to those with electron-withdrawing groups .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of various derivatives of this compound:

  • Anticonvulsant Screening : A study conducted by NIH and NINDS demonstrated that derivatives of this compound exhibited moderate to excellent anticonvulsant activity in animal models, with specific modifications leading to improved efficacy .
  • Antimicrobial Testing : In antimicrobial screening tests against Bacillus subtilis and Escherichia coli, some derivatives showed selective antibacterial action, indicating potential as a lead compound for developing new antibiotics .

Table 1: Anticonvulsant Activity of this compound Derivatives

CompoundED50 (mg/kg)Comparison with Phenytoin
This compound4.5Superior
Phenytoin30Reference
Valproate20Moderate

Table 2: Antimicrobial Activity Against Selected Bacteria

CompoundBacterial StrainMIC (µg/mL)
This compoundBacillus subtilis50
This compoundEscherichia coli>100

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

benzyl 2-aminooxy-3-methoxypropanoate

InChI

InChI=1S/C11H15NO4/c1-14-8-10(16-12)11(13)15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3

InChI Key

JBELOMJGEUAGFK-UHFFFAOYSA-N

Canonical SMILES

COCC(C(=O)OCC1=CC=CC=C1)ON

Origin of Product

United States

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